1-Ethyl-1,2,3,4-tetrahydroquinoxaline (CAS 73855-46-6) is a bicyclic heterocyclic organic compound belonging to the tetrahydroquinoxaline class, featuring a partially saturated quinoxaline core with an N-ethyl substituent. Its molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol, and its IUPAC name is 4-ethyl-2,3-dihydro-1H-quinoxaline.
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
CAS No.73855-46-6
Cat. No.B1274242
⚠ Attention: For research use only. Not for human or veterinary use.
1-Ethyl-1,2,3,4-tetrahydroquinoxaline (CAS 73855-46-6) Supplier and Procurement Information | Chemical Identity and General Properties
1-Ethyl-1,2,3,4-tetrahydroquinoxaline (CAS 73855-46-6) is a bicyclic heterocyclic organic compound belonging to the tetrahydroquinoxaline class, featuring a partially saturated quinoxaline core with an N-ethyl substituent. Its molecular formula is C10H14N2, with a molecular weight of 162.23 g/mol, and its IUPAC name is 4-ethyl-2,3-dihydro-1H-quinoxaline [1]. The compound is recognized as a versatile small-molecule scaffold in medicinal chemistry, where the tetrahydroquinoxaline framework is associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and hypoglycemic properties [2].
•Medicinal chemistry scaffold for SAR exploration
•N-ethyl analog for intermediate lipophilicity studies
•Versatile building block for further functionalization
[1] American Elements. (n.d.). 1-Ethyl-1,2,3,4-tetrahydroquinoxaline. Product Data Sheet. PubChem CID: 3056887. View Source
[2] IGR. (n.d.). Quinoxaline derivatives in drug discovery. Abstract. e-IGR, 13-2. View Source
Why 1-Ethyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Directly Replaced by Other Tetrahydroquinoxalines in Research
Tetrahydroquinoxaline derivatives exhibit pronounced structure-activity relationships (SAR) wherein minor changes to the N-substituent, ring saturation, or additional functionalization can dramatically alter target binding, selectivity, and biological outcomes. For instance, N-alkyl chain length modifications between methyl, ethyl, and propyl analogs are known to impact lipophilicity, steric bulk, and metabolic stability, thereby affecting in vitro potency and in vivo pharmacokinetics in a non-linear, target-specific manner [1]. Furthermore, the tetrahydroquinoxaline scaffold is employed across diverse therapeutic programs—including BET bromodomain inhibition, CETP inhibition, and tubulin polymerization inhibition—each with distinct pharmacophore requirements [2]. Consequently, substituting 1-ethyl-1,2,3,4-tetrahydroquinoxaline with a generic in-class analog without explicit comparative data may introduce unanticipated variability in assay outcomes, confounding structure-activity interpretation and invalidating cross-study comparisons.
N-Alkyl Chain Variation
Methyl or propyl analogs may shift lipophilicity and steric bulk, potentially altering target binding and metabolic stability in a non-linear manner.
Pharmacophore Mismatch
Tetrahydroquinoxaline scaffolds used in BET bromodomain or CETP inhibition programs have distinct pharmacophore requirements; in-class substitution may confound assay interpretation.
Absence of Direct Comparative Data
Substituting with a generic analog without explicit head-to-head evidence introduces variability, invalidating cross-study SAR comparisons.
[1] Sahoo, A. K., & Bhattacharyya, A. (2024). Recent advances in synthetic routes for biologically active tetrahydroquinoxalines and derivatives: A comprehensive review. Current Organic Chemistry, 28(3), 161-175. View Source
[2] Eary, C. T. (2007). Tetrazole and ester substituted tetrahydoquinoxalines as potent cholesteryl ester transfer protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2599-2604. View Source
Quantitative Differentiation of 1-Ethyl-1,2,3,4-tetrahydroquinoxaline: Comparative Performance Data
N-Alkyl Chain Length Impact on Lipophilicity: Ethyl vs. Methyl Tetrahydroquinoxaline
1-Ethyl-1,2,3,4-tetrahydroquinoxaline exhibits a calculated LogP (octanol-water partition coefficient) that is approximately 0.5 units higher than its 1-methyl analog, reflecting increased lipophilicity with the extended alkyl chain. This difference influences membrane permeability and in vivo distribution.
LipophilicityData to verify
Target (Ethyl)LogP ≈ 2.1
Comparator (Methyl)LogP ≈ 1.6
ΔLogP ≈ +0.5
Supports lipophilicity screening context
In silico prediction; experimental confirmation needed.
Molecular Weight and Steric Bulk: Ethyl vs. Propyl Tetrahydroquinoxaline
The molecular weight of 1-ethyl-1,2,3,4-tetrahydroquinoxaline (162.23 g/mol) is intermediate between the 1-methyl analog (148.21 g/mol) and the 1-propyl analog (176.26 g/mol). This incremental increase correlates with altered steric bulk and van der Waals volume, which may affect target binding pocket occupancy and off-target interactions. [1]
Molecular WeightClass-level
Target (Ethyl)162.23 g/mol
Comparator (Methyl / Propyl)148.21 / 176.26 g/mol
ΔMW: +14.02 / -14.03
Intermediate steric bulk for SAR studies
May affect binding pocket occupancy; requires target-specific validation.
Molecular WeightSteric EffectsLead Optimization
Evidence Dimension
Molecular Weight
Target Compound Data
162.23 g/mol
Comparator Or Baseline
1-Methyl: 148.21 g/mol; 1-Propyl: 176.26 g/mol
Quantified Difference
ΔMW: +14.02 vs. methyl; -14.03 vs. propyl
Conditions
Calculated from molecular formula.
Why This Matters
Molecular weight differences influence solubility, permeability, and pharmacokinetic profiles, guiding selection of appropriate analogs for SAR studies.
Molecular WeightSteric EffectsLead Optimization
[1] American Elements. (n.d.). 1-Ethyl-1,2,3,4-tetrahydroquinoxaline; 1-Methyl-1,2,3,4-tetrahydroquinoxaline; 1-Propyl-1,2,3,4-tetrahydroquinoxaline. Product Data Sheets. View Source
Predicted pKa and Ionization State: Impact on Solubility and Formulation
The predicted pKa of 1-ethyl-1,2,3,4-tetrahydroquinoxaline is 8.13 ± 0.20. This value is comparable to other N-alkyl tetrahydroquinoxalines (e.g., 1-methyl analog predicted pKa ~8.0), indicating that at physiological pH (7.4), the compound exists predominantly in its neutral form.
Ionization StateData to verify
pKa 8.13 ± 0.20
Predominantly neutral at physiological pH
Predicted pKa; comparable to methyl analog (~8.0).
pKaIonizationSolubilityFormulation
Evidence Dimension
Acid dissociation constant (pKa)
Target Compound Data
8.13 ± 0.20 (predicted)
Comparator Or Baseline
1-Methyl analog (predicted pKa ~8.0)
Quantified Difference
ΔpKa ≈ 0.13
Conditions
ACD/Labs Percepta prediction.
Why This Matters
pKa influences solubility and formulation strategy; selection of a specific analog should consider ionization state for consistent assay conditions.
pKaIonizationSolubilityFormulation
Optimal Research and Industrial Use Cases for 1-Ethyl-1,2,3,4-tetrahydroquinoxaline Based on Comparative Evidence
Lead Optimization Campaigns Requiring Defined Lipophilicity Step
The ethyl substituent provides a defined increase in lipophilicity (ΔLogP ≈ +0.5) compared to the methyl analog, enabling systematic SAR exploration of hydrophobic interactions without the excessive bulk of a propyl group.
Synthetic Intermediate for Tetrahydroquinoxaline-Derived Drug Candidates
1-Ethyl-1,2,3,4-tetrahydroquinoxaline serves as a versatile scaffold for further functionalization via electrophilic substitution, alkylation, or cross-coupling reactions, as described in patented methodologies for multi-substituted tetrahydroquinoxaline derivatives. [1]
Analytical Method Development and Validation
The compound's distinct physicochemical profile (MW 162.23, predicted LogP ~2.1) makes it suitable as a calibration standard or reference compound in chromatographic method development for tetrahydroquinoxaline-based libraries.
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